4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE

Physicochemical property Molecular weight Halogen substitution

The target compound, 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine (CAS 946293-07-8), is a fully synthetic heterocyclic small molecule (MW 462.36 g/mol) belonging to the 1,2,4-oxadiazole class. It incorporates a 1,2,4-oxadiazole core substituted at the 3-position with a 4-bromophenyl ring and at the 5-position with an N-(4-methylbenzenesulfonyl)piperidin-4-yl (tosylpiperidine) moiety.

Molecular Formula C20H20BrN3O3S
Molecular Weight 462.36
CAS No. 946293-07-8
Cat. No. B2439024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE
CAS946293-07-8
Molecular FormulaC20H20BrN3O3S
Molecular Weight462.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H20BrN3O3S/c1-14-2-8-18(9-3-14)28(25,26)24-12-10-16(11-13-24)20-22-19(23-27-20)15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3
InChIKeyYRVYVLJKGHSOCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine (CAS 946293-07-8): Structural Identity and Core Pharmacophore


The target compound, 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine (CAS 946293-07-8), is a fully synthetic heterocyclic small molecule (MW 462.36 g/mol) belonging to the 1,2,4-oxadiazole class . It incorporates a 1,2,4-oxadiazole core substituted at the 3-position with a 4-bromophenyl ring and at the 5-position with an N-(4-methylbenzenesulfonyl)piperidin-4-yl (tosylpiperidine) moiety . The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide functionalities, imparting enhanced metabolic stability and hydrogen-bonding capacity compared to carbonyl-containing analogs [1]. This compound is cataloged as a research-grade chemical by multiple international suppliers, typically offered at ≥95% purity (HPLC) for use as a screening compound or synthetic intermediate .

Why 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine Cannot Be Replaced by In-Class Analogs


The 1,2,4-oxadiazole-piperidine chemical space encompasses compounds with divergent biological profiles driven by three orthogonal structural variables: the nature of the phenyl substituent (halogen type and position), the sulfonyl group identity (tosyl vs. benzenesulfonyl vs. thiophene-sulfonyl), and the piperidine attachment regiochemistry [1]. Published structure–activity relationship (SAR) studies on the 1,2,4-oxadiazole antibiotic class demonstrate that the specific halogen atom on the phenyl ring directly influences antibacterial potency and spectrum—bromine, chlorine, and fluorine substituents yield distinct minimum inhibitory concentration (MIC) values against Staphylococcus aureus [2]. Similarly, the 4-methylbenzenesulfonyl (tosyl) group confers unique steric and electronic properties that differ from the unsubstituted benzenesulfonyl or heteroaryl sulfonyl variants, affecting solubility, metabolic stability, and target binding [3]. Consequently, generic substitution—replacing the 4-bromophenyl analog with the 4-fluorophenyl (CAS 946300-18-1) or 3-chlorophenyl (CAS 946237-79-2) versions, or swapping the tosyl group for a benzenesulfonyl group (CAS 1021209-64-2)—can lead to unpredictable changes in potency, selectivity, and physicochemical behavior. Each analog within this scaffold series must be treated as a distinct chemical entity for screening and procurement .

Quantitative Differentiation Evidence for 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine vs. Closest Analogs


Molecular Weight Differentiation vs. 4-Fluorophenyl and 3-Chlorophenyl Analogs

The target compound (MW 462.36 g/mol) carries a 4-bromophenyl substituent, resulting in a molecular weight that is 60.90 g/mol (15.2%) greater than the 4-fluorophenyl analog (CAS 946300-18-1, MW 401.46 g/mol) and 44.46 g/mol (10.6%) greater than the 3-chlorophenyl analog (CAS 946237-79-2, MW 417.9 g/mol) . This mass difference, attributable solely to the halogen atom (Br = 79.9 vs. F = 19.0 vs. Cl = 35.5), alters calculated logP, polar surface area, and molar refractivity [1]. The heavier bromine atom also provides a distinct isotopic signature (¹Br:⁸¹Br ≈ 1:1) that serves as a mass spectrometry tracer in metabolic or environmental fate studies [2].

Physicochemical property Molecular weight Halogen substitution

Bromine-Specific Reactivity Advantage in Cross-Coupling Chemistry

The C–Br bond on the 4-bromophenyl ring provides a versatile synthetic handle for downstream derivatization via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald–Hartwig) [1]. The bond dissociation energy (BDE) of C–Br (approximately 70 kcal/mol) is significantly lower than C–F (approximately 110 kcal/mol for fluorobenzene) and C–Cl (approximately 84 kcal/mol), making the brominated compound a superior substrate for oxidative addition with Pd(0) catalysts [2]. This enables late-stage functionalization without altering the oxadiazole or sulfonylpiperidine moieties, a capability not equivalently available with the 4-fluorophenyl analog (CAS 946300-18-1), which is inert under standard cross-coupling conditions, or the 3-chlorophenyl analog (CAS 946237-79-2), which requires harsher conditions [3].

Synthetic handle Cross-coupling C–Br bond

Predicted Lipophilicity Differentiation for Membrane Permeability and Blood–Brain Barrier Penetration

Estimated logP (octanol–water partition coefficient) for the target compound, calculated using the ACD/Labs Percepta or analogous consensus model, is approximately 4.4–4.6, higher than the 4-fluorophenyl analog (estimated logP ~3.8–4.0) and the 3-chlorophenyl analog (estimated logP ~4.1–4.3) . This logP difference of ~0.5–0.8 log units translates to a 3- to 6-fold greater partition into octanol, indicating enhanced passive membrane permeability [1]. The higher lipophilicity is consistent with the Hansch hydrophobicity constant (π) for bromine (π = 0.86) vs. fluorine (π = 0.14) and chlorine (π = 0.71) [2].

Lipophilicity LogP Membrane permeability

Tosyl Group Impact on Solubility and Crystallinity vs. Benzenesulfonyl Analog

The 4-methylbenzenesulfonyl (tosyl) group in the target compound imparts distinct physicochemical properties compared to the unsubstituted benzenesulfonyl analog (CAS 1021209-64-2) . The para-methyl substituent increases the molecular surface area and alters crystal packing, which can influence melting point, solubility, and formulation behavior. Estimated aqueous solubility (LogS) for the tosylated compound is approximately −5.8 to −6.2 (LogS), corresponding to ~0.1–0.3 mg/L, reflecting the high lipophilicity contributed by both the bromophenyl and tosyl moieties [1]. The 4-methyl substituent on the sulfonyl phenyl ring also provides a distinct ¹H-NMR singlet at δ 2.4–2.5 ppm, serving as a convenient purity and identity marker not available in the benzenesulfonyl analog [2].

Solubility Crystallinity Sulfonamide modification

Class-Level Antibacterial Activity: 1,2,4-Oxadiazole Scaffold SAR with Halogen-Dependent MIC Shifts

Published SAR studies on the 1,2,4-oxadiazole antibiotic class demonstrate that the halogen substituent on the phenyl ring (position and identity) is a key determinant of antibacterial potency against Staphylococcus aureus [1]. In a systematic evaluation of 59 oxadiazole derivatives, MIC values varied by >10-fold depending on halogen substitution, with brominated and chlorinated analogs generally exhibiting lower MIC values than fluorinated counterparts against Gram-positive strains [2]. Although the target compound itself has not been individually reported in these published SAR datasets, the class-level evidence predicts that the 4-bromophenyl substitution pattern will confer an antibacterial potency profile distinct from both the 4-fluorophenyl and 3-chlorophenyl analogs [3]. Direct comparative MIC data for the target compound and its nearest analogs remain to be experimentally determined and published.

Antibacterial SAR Gram-positive

Purity and Characterization Benchmark Against Closest CAS-Registered Analogs

Commercial listings for the target compound and its analogs indicate standard purity specifications of ≥95% (HPLC) across the tosylpiperidine-oxadiazole series . The 3-chlorophenyl analog (CAS 946237-79-2) is independently listed at 98% HPLC purity by certain suppliers . The benzenesulfonyl analog (CAS 1021209-64-2) is described with high purity (>95%) and available with full characterization data . For the target compound specifically, vendors offer characterization by ¹H-NMR, ¹³C-NMR, and LC-MS, with the InChI Key YRVYVLJKGHSOCQ-UHFFFAOYSA-N providing a unique identifier for database cross-referencing . Procurement decisions should consider lot-specific certificates of analysis (CoA) rather than relying solely on catalog specifications.

Purity Quality control Procurement specification

Recommended Application Scenarios for 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine Based on Differentiation Evidence


Antibacterial Screening Libraries Targeting Gram-Positive Pathogens

Based on class-level SAR evidence showing that brominated 1,2,4-oxadiazole derivatives exhibit lower MIC values against Staphylococcus aureus than fluorinated counterparts , this compound is recommended for inclusion in focused antibacterial screening libraries. The 4-bromophenyl substituent is predicted to confer enhanced Gram-positive potency, while the tosylpiperidine moiety may contribute to favorable target binding. Researchers screening for novel penicillin-binding protein (PBP) inhibitors or MRSA-active compounds should prioritize the brominated analog over the fluorinated version (CAS 946300-18-1) .

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C–Br bond on the 4-bromophenyl ring provides a reactive handle for Suzuki, Heck, or Sonogashira coupling, enabling the synthesis of derivative libraries without de novo construction of the oxadiazole-piperidine core . The bond dissociation energy advantage of C–Br (~70 kcal/mol) over C–Cl (~84 kcal/mol) and C–F (~110 kcal/mol) makes this compound uniquely suited as a diversification scaffold among the halogenated tosylpiperidine-oxadiazole series . This scenario is particularly relevant for medicinal chemistry groups performing iterative SAR exploration .

CNS-Penetrant Probe Design Leveraging Enhanced Lipophilicity

The estimated logP of ~4.4–4.6, driven by the combination of 4-bromophenyl (π = 0.86) and tosyl groups, places this compound in a lipophilicity range compatible with blood–brain barrier penetration . For neuroscience target screening programs requiring CNS exposure, the brominated analog offers a predicted passive permeability advantage of 3- to 6-fold over the 4-fluorophenyl analog (estimated logP ~3.8–4.0) . This scenario applies to programs targeting neurological indications where the oxadiazole scaffold has shown promise, such as mGluR5 modulation or Smo antagonism .

Metabolic Stability and Environmental Fate Studies Using Bromine Isotopic Signature

The characteristic ¹Br:⁸¹Br isotopic doublet (~1:1 ratio) provides a unique mass spectrometric fingerprint that facilitates tracking of the compound in complex biological or environmental matrices . This feature is absent in the fluorine (monoisotopic) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) analogs, making the brominated compound the preferred choice for metabolism, distribution, or environmental fate studies requiring unambiguous MS/MS identification . The combination of the bromine isotopic signature with the distinct tosyl CH₃ ¹H-NMR signal (δ 2.4–2.5 ppm) enables orthogonal analytical confirmation using both MS and NMR methods .

Quote Request

Request a Quote for 4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.